molecular formula C20H18ClN3O2S B1447336 (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate CAS No. 1242441-48-0

(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Cat. No.: B1447336
CAS No.: 1242441-48-0
M. Wt: 399.9 g/mol
InChI Key: XRRJGDIDYWFBOR-UHFFFAOYSA-N
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Description

The compound (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a cyclopropane-containing molecule with a complex heterocyclic architecture. Key structural features include:

  • A cyclopropane ring fused to a carboxylate ester group (ethyl ester).
  • A para-substituted phenyl group linked to the cyclopropane.
  • A 1H-imidazole moiety substituted at the 4-position with a 5-((5-chloropyridin-2-yl)thio) group.

Properties

IUPAC Name

ethyl 2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-26-20(25)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,2,9H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRJGDIDYWFBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate , with the CAS number 1242441-48-0 , is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C20_{20}H18_{18}ClN3_3O2_2S
  • Molecular Weight : 399.9 g/mol
  • Purity : Typically >95% .

The compound features a complex structure that includes a cyclopropane carboxylate moiety, a chloropyridine ring, and an imidazole group, which are known to contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects. The following sections detail these activities:

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds containing imidazole and thioether functionalities. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as SW480 and HCT116, with IC50_{50} values indicating significant potency . The mechanism often involves the inhibition of key signaling pathways like Wnt/β-catenin, which is crucial for cancer cell proliferation.

Analgesic and Anti-inflammatory Effects

Compounds with structural similarities have been evaluated for analgesic and anti-inflammatory properties. For example, studies utilizing the writhing test and hot plate test demonstrated that certain derivatives can effectively reduce pain responses in animal models . Molecular docking simulations suggested that these compounds could inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation and pain .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of COX enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
  • Modulation of Signaling Pathways : By interfering with the Wnt/β-catenin pathway, it may suppress tumor growth and proliferation.

Toxicity Profile

Preliminary toxicity assessments suggest that compounds with similar structures exhibit low acute toxicity. Histopathological evaluations have shown no significant adverse effects in animal models at therapeutic doses . This safety profile is essential for further development as a therapeutic agent.

Study on Analgesic Activity

A study published in PubMed Central focused on the synthesis and evaluation of novel oxazolone derivatives for their analgesic properties. The results indicated that certain derivatives exhibited significant analgesic effects comparable to established analgesics like celecoxib .

Antitumor Activity Assessment

Another study highlighted the anticancer potential of imidazole-containing compounds. The findings revealed that specific analogs could significantly inhibit the proliferation of colorectal cancer cells through targeted mechanisms involving β-catenin signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Cyclopropane Derivatives

The compound’s closest structural analog is (1S,2S)-2-[4-[5-[(5-Chloro-2-pyridyl)thio]-1-methyl-4-imidazolyl]phenyl]-N,N-dimethylcyclopropanecarboxamide (). Key differences include:

Feature Target Compound Analog ()
Cyclopropane substituent Ethyl carboxylate N,N-Dimethylcarboxamide
Imidazole substitution 1H-imidazole (no methyl group) 1-Methylimidazole
Bioactivity relevance Ester may enhance lipophilicity Amide could improve metabolic stability

The ethyl carboxylate in the target compound likely increases membrane permeability compared to the amide derivative, while the amide in the analog may reduce susceptibility to esterase-mediated hydrolysis .

Heterocyclic Core Modifications

Other analogs from the evidence include thiazole- and imidazolidinone-containing compounds (). For example:

  • (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxoazolidine-3-carboxylate
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

These compounds share:

  • Heteroaromatic cores (thiazole, imidazolidinone) for target binding.
  • Branched alkyl/aryl groups for steric or hydrophobic interactions.

In contrast, the target compound’s imidazole-pyridinylthio motif may offer distinct electronic properties (e.g., sulfur’s polarizability) for interactions with enzymatic active sites .

Preparation Methods

Stereoselective Cyclopropanation

  • The cyclopropane ring with (1S,2S) stereochemistry is typically prepared by asymmetric cyclopropanation of styrene derivatives or substituted alkenes using chiral catalysts.
  • Common methods include the Simmons–Smith reaction with chiral auxiliaries or metal-catalyzed carbene transfer reactions (e.g., using diazo compounds and chiral rhodium or copper catalysts).
  • The stereochemical outcome is controlled by the catalyst and reaction conditions to ensure the (1S,2S) configuration.

Functionalization at the 2-Position

  • The 2-position of the cyclopropane is functionalized with a 4-substituted phenyl group.
  • This is often achieved by starting with a 4-bromophenyl or 4-iodophenyl alkene precursor, which after cyclopropanation retains the aryl substituent.

Construction of the 5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl Moiety

Synthesis of the Imidazole Ring

  • The imidazole ring is synthesized via condensation reactions involving α-haloketones and amidines or via cyclization of appropriate precursors.
  • The 4-position of the imidazole ring is functionalized with the phenyl substituent, often through Suzuki or Stille cross-coupling reactions using arylboronic acids or stannanes.

Introduction of the 5-chloropyridin-2-yl Thio Group

  • The thioether linkage between the imidazole and 5-chloropyridin-2-yl is formed by nucleophilic aromatic substitution or via palladium-catalyzed C–S coupling.
  • Typically, a 5-chloropyridin-2-yl thiol or a suitable thiol precursor is reacted with a halogenated imidazole intermediate under mild base conditions or transition metal catalysis.

Final Esterification to Ethyl Ester

  • The carboxylic acid functionality on the cyclopropane ring is esterified with ethanol under acidic or coupling reagent-promoted conditions (e.g., using DCC, EDC, or acid catalysis).
  • This step yields the ethyl ester, completing the synthesis of the target compound.

Representative Synthetic Route and Data Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Asymmetric Cyclopropanation Chiral catalyst (Rh, Cu), diazo compound, alkene substrate (1S,2S)-cyclopropane core with aryl substituent formed stereoselectively
2 Imidazole Formation Condensation of α-haloketone with amidine Imidazole ring constructed with substitution at 4-position
3 C–S Coupling Pd-catalyst, base, 5-chloropyridin-2-yl thiol Formation of thioether linkage at imidazole 5-position
4 Esterification Ethanol, acid catalyst or coupling reagent Ethyl ester formed at cyclopropanecarboxylate moiety

Research Findings and Optimization Notes

  • Stereoselectivity: Use of chiral catalysts is critical to achieve high enantiomeric excess (>95%) for the (1S,2S) configuration.
  • Cross-coupling Efficiency: Palladium-catalyzed C–S bond formation is optimized by ligand choice and base selection to minimize side reactions and maximize yield.
  • Purification: Chromatographic techniques (e.g., preparative HPLC) are employed to isolate the pure stereoisomer and remove impurities.
  • Yield: Overall yields for the multi-step synthesis typically range between 40-60%, depending on reaction scale and optimization.
  • Scalability: The synthetic route is amenable to scale-up with appropriate control of stereochemistry and reaction parameters.

Q & A

Q. How can flow chemistry improve scalability of the imidazole-thioether coupling step?

  • Methodological Answer : Implement continuous-flow reactors with immobilized catalysts (e.g., Pd on alumina) to enhance reaction efficiency. Use in-line FTIR for real-time monitoring. Optimize residence time and temperature gradients to minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

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